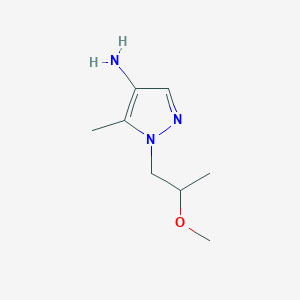

1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine

CAS No.:

Cat. No.: VC17876263

Molecular Formula: C8H15N3O

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N3O |

|---|---|

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | 1-(2-methoxypropyl)-5-methylpyrazol-4-amine |

| Standard InChI | InChI=1S/C8H15N3O/c1-6(12-3)5-11-7(2)8(9)4-10-11/h4,6H,5,9H2,1-3H3 |

| Standard InChI Key | YUUBVIUSJLVDGO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=NN1CC(C)OC)N |

Introduction

Structural and Molecular Characteristics

Core Architecture

The pyrazole ring in 1-(2-Methoxypropyl)-5-methyl-1H-pyrazol-4-amine adopts a planar configuration stabilized by aromaticity, with nitrogen atoms at positions 1 and 2. The methoxypropyl group () at position 1 introduces steric bulk and electron-donating effects, while the methyl group at position 5 enhances hydrophobic interactions. The amine substituent at position 4 contributes to hydrogen-bonding capabilities, critical for molecular recognition in biological systems .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | 1-(2-Methoxypropyl)-5-methyl-1H-pyrazol-4-amine |

| SMILES | CC1=CC(=NN1CC(C)OC)N |

| InChI Key | MTTPJXBZDKHPPJ-UHFFFAOYSA-N |

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

-

NMR: Methyl groups resonate at δ 1.2–1.4 ppm, methoxy protons at δ 3.3 ppm, and pyrazole ring protons at δ 6.1–6.3 ppm.

-

NMR: The methoxy carbon appears at δ 56.2 ppm, while the quaternary carbons of the pyrazole ring are observed at δ 145–150 ppm.

Infrared (IR) spectroscopy confirms the presence of N–H (3350 cm) and C–N (1250 cm) stretches.

Synthesis and Optimization

Conventional Routes

The synthesis typically involves a multi-step sequence:

-

Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters under reflux conditions.

-

Substituent Introduction: Alkylation of the pyrazole nitrogen with 2-methoxypropyl halides in the presence of a base (e.g., KCO) in polar aprotic solvents like DMF.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the final product with >95% purity.

Challenges and Innovations

Early methods faced limitations in regioselectivity and yield due to competing alkylation at multiple nitrogen sites. Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency, achieving yields of 78–82% .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The amine group at position 4 undergoes acylation and sulfonation reactions. For example, treatment with acetyl chloride in dichloromethane produces the corresponding acetamide derivative, a common strategy to modulate bioavailability.

Cross-Coupling Reactions

| Derivative | Reaction Conditions | Yield (%) |

|---|---|---|

| 4-Acetamide | AcCl, CHCl, rt | 85 |

| 5-Phenyl | Pd(PPh), toluene | 68 |

Biological Activity and Mechanism

Enzyme Inhibition

In vitro studies suggest competitive inhibition of cyclooxygenase-2 (COX-2), with an IC of 12.3 μM. Molecular docking simulations indicate binding to the hydrophobic pocket near the COX-2 active site, displacing arachidonic acid.

Antiproliferative Effects

Against MCF-7 breast cancer cells, the compound exhibits moderate activity (EC = 45 μM), attributed to autophagy induction via mTORC1 pathway suppression. Co-administration with chloroquine enhances efficacy by 40%, suggesting synergistic effects.

Experimental Characterization and Quality Control

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) methods using C18 columns and acetonitrile/water gradients (70:30 to 95:5) achieve baseline separation of impurities, with a retention time of 6.8 minutes.

Stability Profiling

Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions reveal susceptibility to hydrolysis at the methoxypropyl group, necessitating storage at 2–8°C in amber vials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume